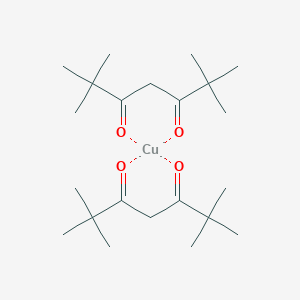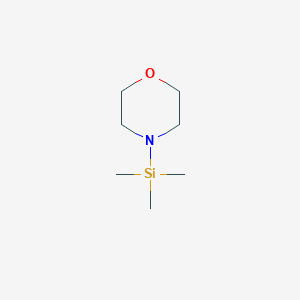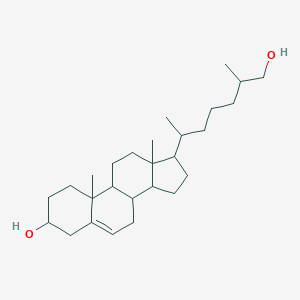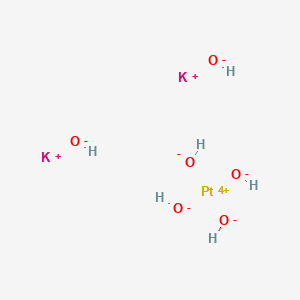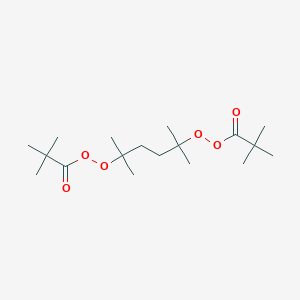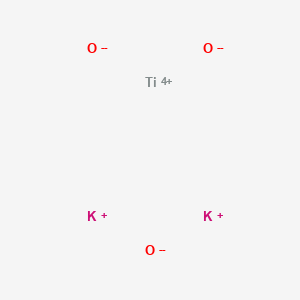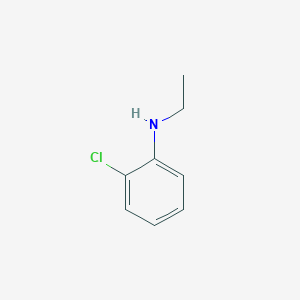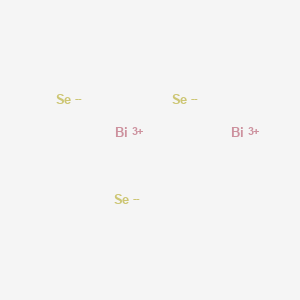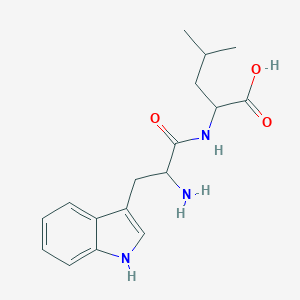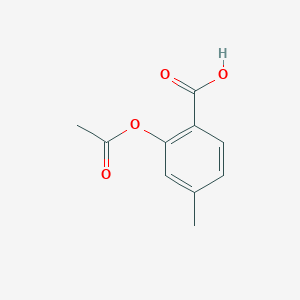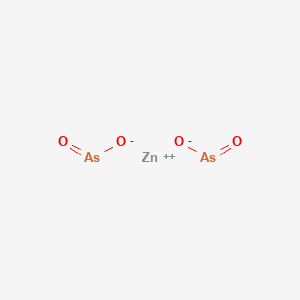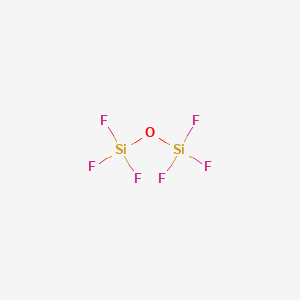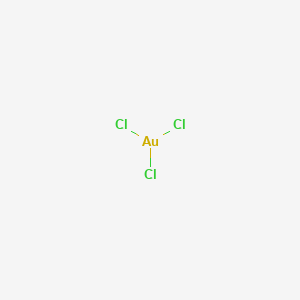
Gold(III) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(III) chloride, also known as this compound, is an inorganic compound with the chemical formula AuCl₃. It is a red crystalline solid that is highly hygroscopic and light-sensitive. This compound is commonly used in various fields such as catalysis, electroplating, and nanomaterial synthesis .
Mecanismo De Acción
Target of Action
Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
This compound interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thioredoxin system . By inhibiting TrxR, this compound disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, this compound has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .
Pharmacokinetics
It’s known that this compound is soluble in water , which could potentially impact its bioavailability
Result of Action
The primary result of this compound’s action is the induction of cell death via increased ROS . This makes this compound a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of this compound. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.
Análisis Bioquímico
Biochemical Properties
Gold(III) chloride has been shown to interact with various biomolecules. For instance, it can inhibit the activities of thiol-containing enzymes, including thioredoxin reductase, via ligand exchange reactions to form Au–S (Se) bonds . This interaction can affect the biochemical reactions within the cell.
Cellular Effects
This compound has been reported to exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. As mentioned earlier, this compound can form Au–S (Se) bonds with thiol-containing enzymes, leading to their inhibition . This interaction can lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
This compound has been observed to remain in cellular compartments for up to 3 weeks, but thereafter, clearance of the gold nanoparticles from the cells by exocytosis was evident . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on nanoparticles, including gold nanoparticles, has shown that their effects can vary with different dosages . High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound has been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . This suggests that this compound may be involved in various metabolic pathways and interact with enzymes or cofactors within these pathways.
Transport and Distribution
It is known that this compound is highly soluble in water and ethanol , which may facilitate its transport and distribution within the cell.
Subcellular Localization
Studies on gold nanoparticles, which can be synthesized from this compound, have shown that these nanoparticles can be internalized in cells, mostly as agglomerates . They have been found in vesicle-like compartments, likely to be endosomal and lysosomal structures, as well as in the cytosol .
Métodos De Preparación
Gold(III) chloride can be prepared through several methods:
- The most common method involves the direct chlorination of metallic gold at high temperatures. The reaction is as follows:
Direct Chlorination: 2Au+3Cl2→2AuCl3
This method requires a temperature of around 180°C . Another method involves reacting gold powder with iodine monochloride:Reaction with Iodine Monochloride: Au+ICl→AuCl3+I
This reaction occurs at room temperature .Análisis De Reacciones Químicas
Gold(III) chloride undergoes various types of chemical reactions:
Oxidation: this compound acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to metallic gold or gold(I) chloride under certain conditions.
this compound readily forms complexes with various ligands, such as chloride ions, to form chloroauric acid (HAuCl₄) in the presence of hydrochloric acid:Substitution: HCl+AuCl3→HAuCl4
Aplicaciones Científicas De Investigación
Gold(III) chloride has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including alkylation and oxidation reactions.
Nanomaterial Synthesis: This compound is a precursor for the synthesis of gold nanoparticles, which have applications in drug delivery, imaging, and diagnostics.
Electroplating: It is used in the electroplating of gold to provide a thin, uniform layer of gold on various substrates.
Biomedical Research: This compound is used in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Comparación Con Compuestos Similares
Gold(III) chloride can be compared with other gold compounds:
Gold(I) Chloride (AuCl): Gold(I) chloride is less stable than gold trichloride and has different chemical properties and applications.
Chlorauric Acid (HAuCl₄): This compound is formed when gold dissolves in aqua regia and is sometimes referred to as gold trichloride trihydrate.
Gold(III) Bromide (AuBr₃): Gold(III) bromide behaves similarly to gold trichloride but has different reactivity due to the presence of bromide ions.
This compound’s unique properties, such as its high oxidation state and ability to form complexes, make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
13453-07-1 |
|---|---|
Fórmula molecular |
AuCl3 |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
gold(3+);trichloride |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
RJHLTVSLYWWTEF-UHFFFAOYSA-K |
SMILES |
Cl[Au](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Au+3] |
Key on ui other cas no. |
13453-07-1 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
11118-27-7 (Parent) |
Sinónimos |
gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


